Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester
Description
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (CAS: 1618664-18-8) is a synthetic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a propargylamine-linked ethoxy chain. Its molecular formula is C₂₁H₃₀N₂O₄, with a molecular weight of 374.47 g/mol . The compound features:
- A Boc group (1,1-dimethylethyl ester), which enhances stability and modulates solubility.
- A 2-oxoethoxy linker, providing conformational flexibility.
This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the Boc group for temporary amine protection and the propargyl moiety for bioorthogonal reactions. Its stereochemistry (S-configuration at the chiral center) is critical for enantioselective interactions in drug development .
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5-6-11-8(13)7-15-12-9(14)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVVWDXOJMSSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester typically involves the reaction of appropriate
Biological Activity
Carbamic acid derivatives, particularly those incorporating various functional groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (CAS Number: 10680842) is one such derivative that has been studied for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H16N2O4
- Molecular Weight : 232.25 g/mol
The compound features a carbamic acid moiety linked to a propynylamino group and an ethoxy chain, which may influence its biological activity.
Research indicates that carbamic acid derivatives can act on various biological pathways. For instance, some studies suggest that compounds with similar structures can inhibit specific enzymes involved in pain and inflammation pathways. The N-acylethanolamine acid amidase (NAAA) is one such enzyme that has been targeted by carbamic acid esters, demonstrating noncompetitive inhibition characteristics .
In Vitro Studies
In vitro evaluations have shown that the compound exhibits moderate inhibitory activity against NAAA, which is crucial in the degradation of bioactive lipids involved in pain signaling. The structure-activity relationship (SAR) studies highlight that modifications in the side chains can significantly enhance potency .
Case Studies
Research Findings
- Synthesis and Evaluation : A study synthesized various carbamic acid esters and evaluated their biological activity through a series of enzyme assays. The findings indicated that structural variations could lead to significant differences in inhibitory potency against NAAA .
- 3D QSAR Modeling : Advanced modeling techniques, including 3D quantitative structure-activity relationship (QSAR) approaches, have been employed to predict the biological activity of similar compounds based on their structural features. This modeling aids in identifying key functional groups essential for activity .
- Potential Therapeutic Applications : Given the compound's mechanism of action involving pain pathways, further research could explore its utility as a novel analgesic agent or anti-inflammatory drug.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related carbamic acid derivatives.
Structural and Functional Comparisons
Key Differences and Implications
Functional Group Diversity: The target compound’s propargylamino-ethoxy chain enables alkyne-mediated conjugation, distinguishing it from the thiazole-based analog in , which may exhibit enhanced aromatic interactions. The chloro-substituted derivative lacks the alkyne group but introduces electrophilic reactivity for nucleophilic substitution.
Synthetic Utility: The Boc group in all compounds facilitates amine protection, but the propargylamino group in the target and thiazolyl analog enables click chemistry, unlike the chloro or dimethylamide derivatives.
Biological Relevance :
- The dimethylamide derivative may exhibit improved membrane permeability due to its tertiary amine, whereas the target’s alkyne group could limit passive diffusion.
Research Findings
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling a propargylamine-modified ethoxy chain to a Boc-protected precursor, analogous to methods using sodium borohydride for asymmetric reductions in nitroalcohol derivatives .
- Microbial enzymes (e.g., Rhodococcus spp.) have been used to catalyze stereoselective transformations in similar carbamates, achieving >99% enantiomeric excess .
- Stability and Reactivity: The Boc group in the target compound is stable under basic conditions but cleaved by acids, a trait shared with other Boc-protected analogs . The propargylamino group’s alkyne moiety is prone to oxidative degradation, requiring inert storage conditions, unlike the more stable thiazole or phenylmethyl derivatives .
Q & A
Q. Table 1: Example Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Intermediate Formation | 2-Propynylamine, DCC, DMF, 0–5°C | 65–75 |
| Esterification | Boc-anhydride, DMAP, RT, 12h | 80–85 |
| Final Deprotection | TFA:DCM (1:1), 2h | >90 |
How should researchers ensure safe handling and stability of this compound during experimental workflows?
Basic Research Question
- Hazard Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
- Storage : Store at –20°C under anhydrous conditions (desiccator) to prevent hydrolysis of the ester moiety. Avoid exposure to light to minimize photodegradation .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and consult occupational health protocols .
Which analytical techniques are most robust for structural elucidation and purity assessment?
Advanced Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the propynylamino group (δ ~2.5 ppm for acetylenic protons) and tert-butyl ester (δ ~1.3 ppm for –C(CH₃)₃) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.1% .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. Table 2: Analytical Method Comparison
| Technique | Key Data | Sensitivity |
|---|---|---|
| ¹H NMR | Functional group confirmation | Moderate |
| HPLC-UV | Purity quantification | High (ppm level) |
| HRMS | Exact mass determination | Ultra-high |
How can computational modeling predict reactivity and stability under varying conditions?
Advanced Research Question
- DFT Calculations : Simulate electrophilic/nucleophilic sites using Gaussian or ORCA software. The propynylamino group’s electron-withdrawing nature may reduce ester hydrolysis rates .
- Molecular Dynamics (MD) : Predict solubility in solvents (e.g., logP values) and aggregation tendencies .
- Degradation Pathways : Use computational tools like SPARTAN to model acid/base-catalyzed ester cleavage mechanisms .
What experimental parameters are critical to minimize byproduct formation during synthesis?
Basic Research Question
- Stoichiometry : Maintain a 1:1.2 molar ratio of the propynylamino intermediate to the Boc-protected reagent to avoid unreacted starting material .
- Temperature Control : Keep reactions below 5°C during coupling to suppress side reactions (e.g., oligomerization) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound .
How do steric and electronic effects of substituents influence reactivity in downstream applications?
Advanced Research Question
- Steric Hindrance : The 1,1-dimethylethyl ester group reduces nucleophilic attack on the carbonyl, enhancing stability in basic conditions .
- Electronic Effects : The electron-deficient propynylamino group may direct electrophilic substitutions to the ethoxy moiety, enabling selective functionalization .
- Comparative Studies : Benchmark reactivity against analogs (e.g., ethyl vs. tert-butyl esters) using kinetic assays .
How can researchers resolve discrepancies in spectroscopic data for this compound?
Advanced Research Question
- Multi-Technique Validation : Cross-reference NMR with IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
- Isotopic Labeling : Use ¹⁵N-labeled propynylamine to track nitrogen environments in complex spectra .
- Collaborative Analysis : Share raw data with computational chemists for simulated spectra matching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
